molecular formula C17H21NO4 B602106 Fenoterol Impurity A CAS No. 391234-95-0

Fenoterol Impurity A

Cat. No.: B602106
CAS No.: 391234-95-0
M. Wt: 303.36
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of Fenoterol. Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs. It is classed as sympathomimetic β2 agonist and asthma medication.

Biological Activity

Fenoterol Impurity A, also known as Fenoterol Degradation Impurity A, is a by-product formed during the degradation of Fenoterol, a well-known β2-adrenergic receptor agonist used primarily in the treatment of asthma and other respiratory conditions. Understanding the biological activity of this impurity is crucial for pharmaceutical quality control and safety assessments.

Chemical Structure and Characteristics :

  • Molecular Formula : C17H22BrN2O3
  • Molecular Weight : Approximately 315.37 g/mol
  • Hygroscopicity : This compound is hygroscopic, indicating it absorbs moisture from the environment, which can affect its stability and storage conditions.

Mechanism of Action :
this compound primarily targets the β2-adrenergic receptors. Upon binding to these receptors, it initiates a series of intracellular events:

  • Activation of Adenylate Cyclase : This leads to increased levels of cyclic adenosine monophosphate (cAMP).
  • Bronchodilation : Elevated cAMP levels result in relaxation of bronchial smooth muscle, thus facilitating easier breathing.
  • Inhibition of Mediators : It inhibits the release of mediators from mast cells, which are involved in allergic responses.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been studied primarily in the context of its effects on β2-adrenergic receptors. Although it is not used therapeutically, its activity can provide insights into the stability and quality control of Fenoterol formulations.

Pharmacokinetics :

  • Absorption : Rapidly absorbed following oral ingestion or inhalation.
  • Elimination : The specific elimination pathways for this impurity are not extensively documented but are likely similar to those for Fenoterol itself.

Stability Studies

Research has indicated that this compound can form through various degradation pathways such as hydrolysis and oxidation, especially under conditions involving elevated temperatures and moisture. These studies emphasize the importance of controlling storage conditions to minimize impurity formation.

Toxicity Assessments

Preliminary studies have aimed to assess the potential toxicity of this compound. These studies often involve in vitro tests on cell lines or in vivo assessments in animal models to evaluate cytotoxic effects and overall safety profiles.

Comparative Analysis with Other Compounds

To understand its role better, a comparative analysis with other β2-adrenergic agonists is useful:

Compound NameMolecular WeightKey Characteristics
Fenoterol313.4 g/molFull β2 agonist; used for asthma treatment
Salbutamol240.3 g/molAnother β2 agonist; therapeutic use in asthma
Terbutaline226.3 g/molBronchodilator; similar action as Fenoterol
Formoterol344.4 g/molLong-acting β2 agonist; used for COPD management

This compound stands out as a degradation product rather than a therapeutic agent, highlighting the necessity for stringent quality control measures in pharmaceutical manufacturing.

Properties

IUPAC Name

5-[1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLYOANBFKQKPT-PIJUOJQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fenoterol Impurity A
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Fenoterol Impurity A
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Fenoterol Impurity A
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Fenoterol Impurity A

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